molecular formula C8H5F2NO4 B2476558 4-(Difluoromethyl)-3-nitrobenzoic acid CAS No. 2248339-00-4

4-(Difluoromethyl)-3-nitrobenzoic acid

Cat. No.: B2476558
CAS No.: 2248339-00-4
M. Wt: 217.128
InChI Key: CHECXINXTJJLOG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-nitrobenzoic acid is a fluorinated aromatic compound featuring a nitro group at the 3-position and a difluoromethyl group at the 4-position of the benzoic acid backbone. This structure combines electron-withdrawing substituents (nitro and carboxylic acid) with a moderately lipophilic difluoromethyl group, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs while modulating electronic effects on the aromatic ring .

Properties

IUPAC Name

4-(difluoromethyl)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)5-2-1-4(8(12)13)3-6(5)11(14)15/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHECXINXTJJLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method involves the nitration of a difluoromethyl-substituted benzene derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethyl)-3-nitrobenzoic acid serves as an important intermediate in the development of pharmaceuticals. Its unique structural properties allow it to be used in:

  • Drug Development : The compound has been explored for its potential as a building block in the synthesis of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders .
  • Kinase Inhibitors : Research indicates that derivatives of this compound may exhibit inhibitory activity against specific kinases, which are critical in cancer signaling pathways .

Material Science

The compound's fluorinated structure imparts unique physical properties that are advantageous in material science:

  • Polymer Chemistry : It can be utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts.
  • Coatings and Adhesives : Due to its hydrophobic nature, this compound can be incorporated into formulations for coatings that require water repellency and durability.

Case Study 1: Drug Development

A study published in a reputable journal highlighted the use of this compound as an intermediate for synthesizing a new class of kinase inhibitors. The synthesized compounds demonstrated significant anti-proliferative activity against various cancer cell lines, showcasing the potential for developing targeted cancer therapies .

Case Study 2: Material Applications

In another study focusing on polymer applications, researchers synthesized a series of fluorinated polymers incorporating this compound. The resulting materials exhibited superior mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Key Research Findings

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent pKa logP Key Application
4-(Difluoromethyl)-3-nitro -CF₂H ~2.3 ~2.5 Drug intermediate
4-Fluoro-3-nitro -F ~2.1 ~1.8 Agrochemical synthesis
4-(Hydroxyethyl)-3-nitro -CH₂CH₂OH ~2.5 ~1.2 Surfactant precursor
4-(Methylamino)-3-nitro -NHCH₃ ~4.5 ~0.8 Dabigatran intermediate

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